molecular formula C19H22N2O6 B14044648 (R)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate

(R)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate

Cat. No.: B14044648
M. Wt: 374.4 g/mol
InChI Key: WILLJCBWFCKAFV-GFCCVEGCSA-N
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Description

1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring and an isoindoline moiety

Preparation Methods

The synthesis of 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the isoindoline group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) (3R)-piperidine-1,3-dicarboxylate

InChI

InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-6-7-12(11-20)17(24)27-21-15(22)13-8-4-5-9-14(13)16(21)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3/t12-/m1/s1

InChI Key

WILLJCBWFCKAFV-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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